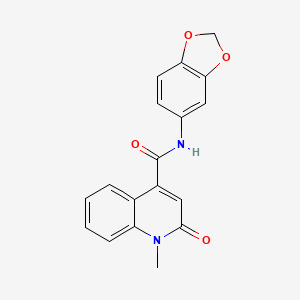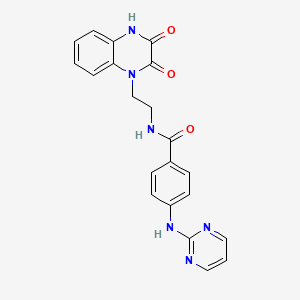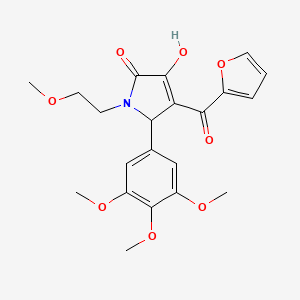![molecular formula C19H16N2O5S2 B12162766 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B12162766.png)
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5Z)-5-(2,4-ジメトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-3-ヒドロキシベンザミドは、チアゾリジンオン環、ベンジリデン基、ヒドロキシベンザミド部分を有するユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と化学的特性から、科学研究の様々な分野で注目されています。
製法
合成経路と反応条件
N-[(5Z)-5-(2,4-ジメトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-3-ヒドロキシベンザミドの合成は、通常、2,4-ジメトキシベンズアルデヒドとチオセミカルバジドを縮合させてチオセミカルバゾン中間体を形成することから始まります。この中間体はその後、トリエチルアミンなどの塩基の存在下で、3-ヒドロキシベンゾイルクロリドと環化反応を起こし、最終生成物を生成します。 反応条件は、多くの場合、エタノールまたはメタノールなどの適切な溶媒中で還流させる必要があります .
工業的製法
この化合物の具体的な工業的製法はあまり詳しく記載されていませんが、一般的なアプローチとしては、実験室での合成手順をスケールアップすることが挙げられます。これには、収率と純度を最大限に高めるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業的生産には、効率とスケーラビリティを向上させるために、連続フロー反応器を使用することもあります。
化学反応解析
反応の種類
N-[(5Z)-5-(2,4-ジメトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-3-ヒドロキシベンザミドは、以下の様な様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができ、スルホキシドやスルホンを生成します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて還元反応を行うことができ、カルボニル基をアルコールに還元することが可能です。
置換: この化合物は、特にベンジリデンとチアゾリジンオンの部分で、ハロゲン化アルキルやアシルクロリドなどの試薬を用いて求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム;通常、室温またはわずかに昇温した状態で、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム;反応は通常、エタノールやテトラヒドロフランなどの溶媒中で、不活性雰囲気下で行われます。
置換: ハロゲン化アルキル、アシルクロリド;反応は、多くの場合、ピリジンやトリエチルアミンなどの塩基を必要とし、ジクロロメタンやクロロホルムなどの有機溶媒中で行われます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホキシドやスルホンを生成する可能性があり、還元はアルコール誘導体を生成する可能性があります。置換反応は、様々な置換されたチアゾリジンオンまたはベンザミド誘導体を生成する可能性があります。
科学研究への応用
N-[(5Z)-5-(2,4-ジメトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-3-ヒドロキシベンザミドは、いくつかの科学研究に応用されています。
化学: この化合物は、より複雑な分子の合成における構成要素として、また様々な有機反応における試薬として使用されます。
医学: この化合物は、抗炎症作用、抗菌作用、抗がん作用などの薬理学的特性を有する可能性があるため、研究されています。
産業: 新しい材料の開発や特殊化学品の合成における前駆体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as pyridine or triethylamine and are conducted in organic solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can lead to various substituted thiazolidinone or benzamide derivatives.
科学的研究の応用
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
N-[(5Z)-5-(2,4-ジメトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-3-ヒドロキシベンザミドの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合して、その活性を阻害したり、その機能を調節したりすることができます。チアゾリジンオン環とベンジリデン基は、その結合親和性と特異性にとって重要です。 正確な経路と分子標的は、特定の生物学的コンテキストと、調査されている活性の種類によって異なります .
類似化合物の比較
類似化合物
- N-[(5Z)-5-(2,5-ジメトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-2-メトキシベンザミド
- N-[(5Z)-5-(3,4-ジメトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-N-(4-ヒドロキシフェニル)アセトアミド
- N-[(5Z)-5-(4-エトキシ-3-メトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]ベンザミド
独自性
N-[(5Z)-5-(2,4-ジメトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]-3-ヒドロキシベンザミドは、ベンジリデンとベンザミド部分における特定の置換パターンによりユニークです。 このユニークな構造は、様々な研究用途に役立つ独自の化学的および生物学的特性を与えています .
類似化合物との比較
Similar Compounds
- N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide
- N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
- N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Uniqueness
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is unique due to its specific substitution pattern on the benzylidene and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C19H16N2O5S2 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide |
InChI |
InChI=1S/C19H16N2O5S2/c1-25-14-7-6-11(15(10-14)26-2)9-16-18(24)21(19(27)28-16)20-17(23)12-4-3-5-13(22)8-12/h3-10,22H,1-2H3,(H,20,23)/b16-9- |
InChIキー |
LEWQKLHGFGGMQK-SXGWCWSVSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12162691.png)

![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)
![2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12162712.png)

![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone](/img/structure/B12162716.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162722.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162760.png)

